molecular formula C20H24N2O2 B023299 Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate CAS No. 61085-60-7

Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate

Cat. No. B023299
CAS RN: 61085-60-7
M. Wt: 324.4 g/mol
InChI Key: NPNNCHCGYDKUTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate involves several key steps, starting from 1-benzylpiperidin-4-one. An optimized Strecker-type condensation with aniline and HCN, followed by selective hydrolysis, basic hydrolysis, and subsequent reactions, leads to the target compound in near quantitative yields (Kiricojević et al., 2002). This efficient synthesis route is crucial for producing this intermediate for further pharmaceutical synthesis.

Molecular Structure Analysis

The molecular and crystal structures of related piperidine derivatives have been determined through X-ray diffraction analysis, highlighting the importance of intramolecular and intermolecular hydrogen bonds in the conformation and packing of molecules in crystals (Kuleshova & Khrustalev, 2000). These studies provide valuable insights into the structural aspects of Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate and its analogs.

Chemical Reactions and Properties

This compound participates in various chemical reactions, serving as a versatile intermediate. For instance, it has been used in the preparation of acetylcholinesterase inhibitors by exploring structure-activity relationships, where the introduction of specific groups enhances activity (Sugimoto et al., 1992). Such reactions underscore the chemical flexibility and potential application of Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate in designing bioactive molecules.

Physical Properties Analysis

While specific studies on the physical properties of Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate are scarce, related research on piperidine derivatives provides insights into their behavior. The crystal and molecular structure analyses, as well as the evaluation of intramolecular and intermolecular forces, play a significant role in understanding the physical properties of these compounds (Kuleshova & Khrustalev, 2000).

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The methods of application involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
    • The outcomes include the synthesis of biologically active piperidines .
  • Illicit Drug Synthesis

    • Piperidine derivatives can be used in the synthesis of illicit drugs like fentanyl .
    • The methods of application involve specific precursor chemicals and synthesis routes .
    • The outcomes have led to the international control of certain precursor chemicals to prevent their diversion from licit industry .
  • Separation Science

    • Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate has applications in separation science .
    • The method of application involves High Performance Liquid Chromatography (HPLC) .
    • The outcome is the successful separation of the compound on a specific HPLC column .
  • Chemical Synthesis

    • This compound is used in chemical synthesis .
    • The methods of application involve various chemical reactions .
    • The outcomes include the synthesis of new compounds .
  • Illicit Drug Manufacture

    • This compound can be used in the synthesis of illicit drugs like fentanyl .
    • The methods of application involve specific precursor chemicals and synthesis routes .
    • The outcomes have led to the international control of certain precursor chemicals to prevent their diversion from licit industry .
  • Forensic Drug Testing

    • This compound is relevant in forensic drug testing .
    • The methods of application involve analytical techniques such as chromatography .
    • The outcomes include the detection and identification of illicit substances .
  • Chemical Storage

    • This compound is stored for use in various chemical reactions .
    • The methods of application involve storing the compound at a specific temperature .
    • The outcomes include the availability of the compound for use in various chemical reactions .
  • Quality Assurance and Control

    • This compound is used in quality assurance and control in laboratories .
    • The methods of application involve using the compound as a reference standard in analytical procedures .
    • The outcomes include the accurate identification and quantification of substances .
  • Analytical Chemistry

    • This compound is used in analytical chemistry .
    • The methods of application involve using the compound in separation science, specifically High Performance Liquid Chromatography (HPLC) .
    • The outcome is the successful separation of the compound on a specific HPLC column .

Safety And Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . It should be stored in a refrigerator .

properties

IUPAC Name

methyl 4-anilino-1-benzylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-24-19(23)20(21-18-10-6-3-7-11-18)12-14-22(15-13-20)16-17-8-4-2-5-9-17/h2-11,21H,12-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNNCHCGYDKUTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCN(CC1)CC2=CC=CC=C2)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40209959
Record name Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate

CAS RN

61085-60-7
Record name 4-Piperidinecarboxylic acid, 4-(phenylamino)-1-(phenylmethyl)-, methyl ester
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Record name Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate
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Record name Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate
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Record name Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate
Source European Chemicals Agency (ECHA)
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Record name METHYL 1-BENZYL-4-(PHENYLAMINO)PIPERIDINE-4-CARBOXYLATE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 66.4 parts of sodium 4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylate in 375 parts of hexamethylphosphoric triamide is heated to 70° C. After cooling to 10° C., 31.2 parts of iodomethane are added (slightly exothermic reaction). The whole is stirred for 21 hours at room temperature. The reaction mixture is diluted with 360 parts of methylbenzene. The whole is washed with water and the layers are separated. The aqueous phase is washed with methylbenzene. The combined organic layers are washed successively once with 300 parts of a 10% sodium hydroxide solution and twice with 300 parts of water, dried, filtered and evaporated, yielding methyl4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylate as a residue.
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Synthesis routes and methods III

Procedure details

A mixture of 66.4 parts of sodium 4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylate in 375 parts of hexamethylphosphoric triamide is heated to 70° C. After cooling to 10° C, 31.2 parts of iodomethane are added (slightly exothermic reaction). The whole is stirred for 21 hours at room temperature. The reaction mixture is diluted with 360 parts of methylbenzene. The whole is washed with water and the layers are separated. The aqueous phase is washed with methylbenzene. The combined organic layers are washed successively once with 300 parts of a 10% sodium hydroxide solution and twice with 300 parts of water, dried, filtered and evaporated, yielding methyl 4-(phenylamino)-1 (phenylmethyl)-4-piperidinecarboxylate as a residue.
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